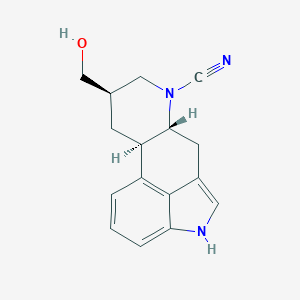

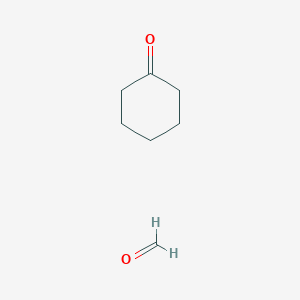

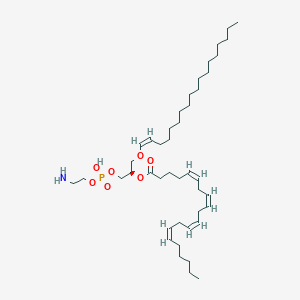

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile

Descripción general

Descripción

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile, also known as HEC, is a synthetic compound that belongs to the ergoline family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In

Mecanismo De Acción

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile acts as a partial agonist at serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes. It also acts as a partial agonist at dopamine receptors, specifically the D2 subtype. (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile's activity at these receptors is thought to be responsible for its effects on mood, appetite, and sleep. Its activity at dopamine receptors is also thought to be responsible for its potential use in the treatment of Parkinson's disease.

Efectos Bioquímicos Y Fisiológicos

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, which may contribute to its effects on mood, appetite, and sleep. (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and maintenance of neurons. Additionally, (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile has been shown to have antioxidant and anti-inflammatory properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for serotonin and dopamine receptors. It also has a relatively long half-life, which allows for sustained effects. However, (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile's synthetic nature and limited availability may make it difficult to obtain for some researchers. Additionally, its effects on mood and behavior may make it difficult to use in certain experimental settings.

Direcciones Futuras

There are several potential future directions for (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile research. One area of interest is its potential use in the treatment of neurological disorders, particularly Parkinson's disease. Further research is needed to determine its efficacy and safety in this context. Additionally, (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile's potential use as a pesticide warrants further investigation, particularly in light of the growing concern over the environmental impact of traditional pesticides. Finally, (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile's effects on BDNF and neuroplasticity suggest that it may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease.

Métodos De Síntesis

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile can be synthesized through several methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Mannich reaction. The most commonly used method for (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile synthesis is the Pictet-Spengler reaction, which involves the condensation of tryptamine and aldehyde in the presence of a Lewis acid catalyst. This method has been optimized to produce high yields of (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile with high purity.

Aplicaciones Científicas De Investigación

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile has been extensively studied for its potential application in medicinal chemistry, particularly in the treatment of neurological disorders. It has been shown to have high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to have dopaminergic activity. Additionally, (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile has shown promise as a potential pesticide due to its ability to disrupt the nervous system of insects.

Propiedades

IUPAC Name |

(6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c17-9-19-7-10(8-20)4-13-12-2-1-3-14-16(12)11(6-18-14)5-15(13)19/h1-3,6,10,13,15,18,20H,4-5,7-8H2/t10-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUNXRBQABBMPI-WDBKCZKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C2C1C3=C4C(=CNC4=CC=C3)C2)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@H]2[C@H]1C3=C4C(=CNC4=CC=C3)C2)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550065 | |

| Record name | (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile | |

CAS RN |

108895-69-8 | |

| Record name | (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester](/img/structure/B28665.png)

![4-[(Dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde](/img/structure/B28668.png)

![4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine](/img/structure/B28686.png)

![4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine](/img/structure/B28687.png)

![4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B28688.png)